molecular formula C13H18O8 B14350519 Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate CAS No. 92157-77-2

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate

Cat. No.: B14350519
CAS No.: 92157-77-2
M. Wt: 302.28 g/mol
InChI Key: WVBZYEQMHDNUPJ-UHFFFAOYSA-N
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Description

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is a chemical compound known for its unique structure and properties It is a cyclopropane derivative with four ester groups attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate typically involves the reaction of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The process can be represented by the following reaction:

3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid+4CH3OHTetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate+4H2O\text{3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid} + 4 \text{CH}_3\text{OH} \rightarrow \text{this compound} + 4 \text{H}_2\text{O} 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid+4CH3​OH→Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate+4H2​O

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate can undergo various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylic acid.

    Reduction: Formation of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate involves its interaction with molecular targets through its ester groups. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The cyclopropane ring provides a unique structural framework that can influence the reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    1,1,2,2-Tetramethylcyclopropane: Lacks the ester groups, making it less reactive in esterification and substitution reactions.

    Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetraol: The reduced form of the compound with hydroxyl groups instead of ester groups.

    3,3-Dimethylcyclopropane-1,1,2,2-tetracarboxylic acid: The precursor acid form of the compound.

Uniqueness

Tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate is unique due to its combination of a cyclopropane ring with four ester groups

Properties

CAS No.

92157-77-2

Molecular Formula

C13H18O8

Molecular Weight

302.28 g/mol

IUPAC Name

tetramethyl 3,3-dimethylcyclopropane-1,1,2,2-tetracarboxylate

InChI

InChI=1S/C13H18O8/c1-11(2)12(7(14)18-3,8(15)19-4)13(11,9(16)20-5)10(17)21-6/h1-6H3

InChI Key

WVBZYEQMHDNUPJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1(C(=O)OC)C(=O)OC)(C(=O)OC)C(=O)OC)C

Origin of Product

United States

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